molecular formula C₄₀H₇₁D₉NO₈P B1164272 Colfosceril-d9 Palmitate

Colfosceril-d9 Palmitate

カタログ番号: B1164272
分子量: 743.09
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colfosceril-d9 Palmitate, also known as this compound, is a useful research compound. Its molecular formula is C₄₀H₇₁D₉NO₈P and its molecular weight is 743.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

  • Treatment of Respiratory Distress Syndrome :
    • Colfosceril-d9 palmitate is indicated for both prophylactic and rescue treatment of RDS in infants weighing less than 1350 grams .
    • Studies have shown that it significantly reduces mortality rates and complications associated with RDS, including pneumothorax and bronchopulmonary dysplasia .
  • Economic Impact :
    • A multicenter randomized trial demonstrated that this compound therapy reduced both the length of hospital stays and overall healthcare costs for infants with RDS. For instance, treated infants had an average reduction of 8 days in hospitalization compared to those receiving placebo .
    • Cost-effectiveness analyses indicated a reduction in costs per survivor by 9% to 48% when using this compound compared to placebo treatments .

Case Study 1: Efficacy in Premature Infants

A clinical trial involving 1237 infants with birth weights over 1250 grams showed that administration of this compound significantly improved clinical outcomes. The trial reported:

  • A reduction in the incidence of air leaks (pneumothorax and pulmonary interstitial emphysema).
  • A decrease in the need for mechanical ventilation and supplemental oxygen .

Case Study 2: Long-term Outcomes

Another study assessed infants treated with this compound up to one year after treatment. The results indicated that survivors had comparable growth and developmental outcomes to those who received placebo therapy, suggesting that early intervention with this compound does not adversely affect long-term health .

Pharmacodynamics and Safety Profile

This compound has shown a favorable safety profile but is associated with some risks, including:

  • Increased incidence of apnea of prematurity.
  • Potential pulmonary hemorrhage, particularly in very low birth weight infants (less than 700 grams) .

Comparative Data Table

Parameter This compound Placebo
Mortality RateReducedHigher
Average Length of Stay (days)8 days lessStandard duration
Incidence of PneumothoraxSignificantly lowerHigher
Cost per Survivor9%-48% reductionStandard costs

特性

分子式

C₄₀H₇₁D₉NO₈P

分子量

743.09

同義語

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d9;  (7R)-4-Hydroxy-N,N,N-(trimethyl-d9)-10-oxo-7-[(1-oxohexadecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium Inner Salt 4-Oxide;  1,2-Bis(hexadecanoyl)-sn-glycero-3-phosphocholine-d9;  1,2-Bis(palmitoyl)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。